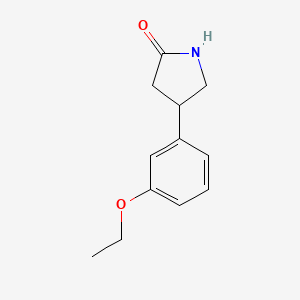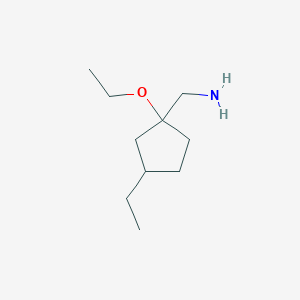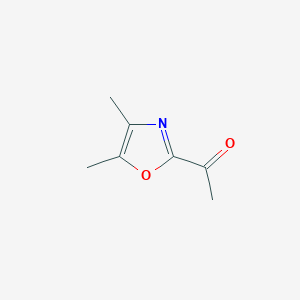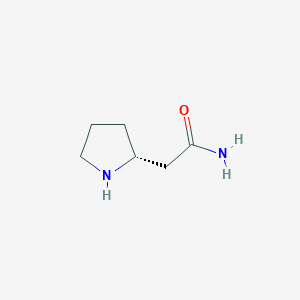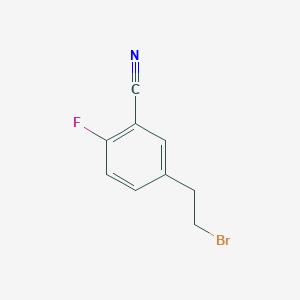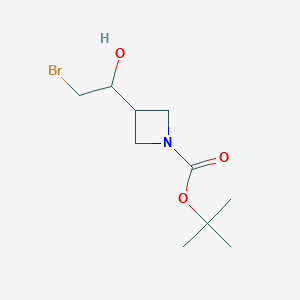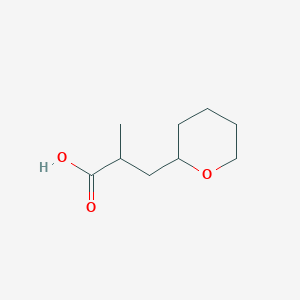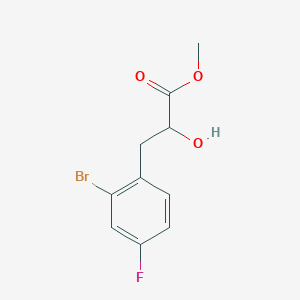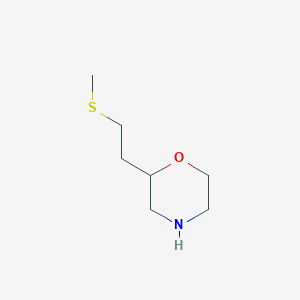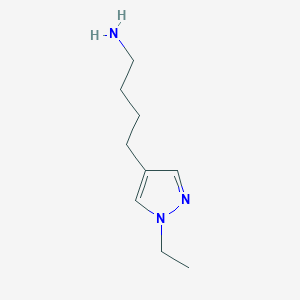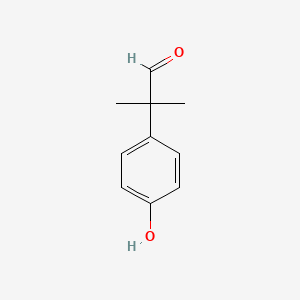
2-(4-Hydroxyphenyl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-2-methylpropanal is an organic compound with the molecular formula C10H12O2 It is a derivative of phenol and is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring and an aldehyde group (-CHO) attached to a tertiary carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanal typically involves the reaction of 4-hydroxybenzaldehyde with isobutyraldehyde under acidic or basic conditions. One common method is the aldol condensation reaction, where the two aldehydes react in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as acidic ionic liquids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(4-Hydroxyphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Hydroxyphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-2-methylpropanal involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)-2-methylpropanal can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the methyl group on the tertiary carbon.
2-(4-Hydroxyphenyl)ethanol: Contains a primary alcohol group instead of an aldehyde group.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
These compounds share similar structural features but differ in their functional groups, leading to differences in their chemical reactivity and biological activities. The presence of the methyl group in this compound makes it unique and can influence its interactions with other molecules.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H12O2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3 |
InChI Key |
XOBBRXBGEIXBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




